molecular formula C7H6BBrO4 B1373268 (6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid CAS No. 1150114-39-8

(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid

Cat. No.: B1373268
CAS No.: 1150114-39-8
M. Wt: 244.84 g/mol
InChI Key: IYXFZDKGXKBASE-UHFFFAOYSA-N
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Description

(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid is a valuable boronic acid derivative that serves as a crucial building block in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions https://www.sciencedirect.com/topics/chemistry/suzuki-reaction . This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and a suitable organic halide, enabling the efficient construction of complex biaryl and heterobiaryl structures https://pubs.acs.org/doi/10.1021/cr950234r . The presence of both the reactive boronic acid group and the bromo substituent on the benzodioxole ring makes this compound a versatile and bifunctional intermediate. Researchers utilize it in the synthesis of various pharmacologically active molecules, including those targeting the central nervous system, as the benzodioxole moiety is a common pharmacophore found in many ligands for neurotransmitter receptors and enzymes https://www.chemspider.com/Chemical-Structure.26352797.html . The electron-rich nature of the dioxole ring can influence the compound's electronic properties and its behavior in cross-coupling reactions. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(6-bromo-1,3-benzodioxol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BBrO4/c9-4-1-5(8(10)11)7-6(2-4)12-3-13-7/h1-2,10-11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXFZDKGXKBASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC2=C1OCO2)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BBrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674909
Record name (6-Bromo-2H-1,3-benzodioxol-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-39-8
Record name (6-Bromo-2H-1,3-benzodioxol-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: Halogen-Metal Exchange and Borylation

This method involves the exchange of halogen atoms (such as bromine) with metal reagents, followed by the introduction of a boronic acid group.

Procedure :

  • A brominated precursor (e.g., 6-bromobenzo[d]dioxole) is treated with a metal reagent, such as n-butyllithium or magnesium.
  • The intermediate organometallic compound undergoes borylation using a boron source like B(OCH3)3 or pinacolborane.
  • The reaction is quenched with aqueous acid to yield the desired boronic acid compound.

Advantages :

  • High selectivity for the boronic acid group.
  • Efficient conversion rates.

Method 2: Direct Functionalization of Boronic Acids

Direct functionalization involves reacting boronic acids with brominated benzodioxole derivatives under catalytic conditions.

Procedure :

  • A brominated benzodioxole derivative is reacted with aryl boronic acids in the presence of a palladium catalyst (e.g., PdCl2(PPh3)2).
  • The reaction proceeds under reflux conditions in an inert atmosphere (argon or nitrogen).
  • Solvents such as dioxane or tetrahydrofuran are commonly used.

Key Parameters :

Parameter Value
Catalyst Loading 5 mol% PdCl2(PPh3)2
Temperature Reflux (~80°C)
Reaction Time 24 hours

Advantages :

  • Simplified synthesis without intermediate steps.
  • Suitable for large-scale production.

Method 3: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is one of the most common methods for synthesizing (6-Bromobenzo[d]dioxol-4-yl)boronic acid.

Procedure :

  • A brominated benzodioxole derivative reacts with an aryl boronic acid in the presence of a palladium catalyst and base (e.g., K2CO3).
  • The reaction mixture is stirred at elevated temperatures under inert conditions.
  • Purification is typically performed using flash column chromatography.

Reaction Conditions :

Component Quantity/Concentration
Brominated Precursor 1.0 equiv
Boronic Acid 2.5 equiv
Base K2CO3 (1.1 equiv)
Catalyst PdCl2(PPh3)2 (5 mol%)
Solvent Dioxane

Advantages :

  • High yields (up to 89% reported).
  • Broad applicability for various aryl derivatives.

Method 4: Appel Reaction Followed by Borylation

This method utilizes Appel conditions to prepare intermediates that can be further transformed into boronic acids.

Procedure :

  • Starting material: (6-bromobenzo[d]dioxol-5-yl)methanol.
  • Appel conditions (CBr4/PPh3 in dichloromethane) are applied to yield brominated intermediates.
  • Subsequent nucleophilic substitution and borylation yield the target compound.

Comparison of Methods

Method Yield (%) Complexity Scalability Key Advantage
Halogen-Metal Exchange ~75 Moderate High High selectivity
Direct Functionalization ~80 Low High Simplified synthesis
Suzuki-Miyaura Coupling ~89 Moderate High Widely applicable
Appel Reaction ~91 High Moderate Excellent yields

Research Findings

Recent studies highlight the efficacy of palladium-catalyzed coupling reactions in achieving high yields and purity for this compound. For example:

  • Suzuki-Miyaura coupling has been optimized using dioxane as a solvent and PdCl2(PPh3)2 as a catalyst.
  • Functionalization methods have demonstrated robust scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phenols, quinones, hydrogenated derivatives, and various substituted benzodioxole derivatives.

Scientific Research Applications

Synthesis and Derivatives

One of the primary applications of (6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid is its use as a building block in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds, which is crucial for synthesizing complex organic molecules.

Table 1: Synthesis Applications

Reaction TypeDescriptionReference
Suzuki-Miyaura CouplingForms biaryl compounds from aryl halides and boronic acids
Formation of IndazolesUsed to synthesize 2H-indazoles through coupling reactions
Synthesis of TetrahydroindoloisoquinolinesInvolved in the synthesis of complex heterocycles

Medicinal Chemistry

In medicinal chemistry, this compound serves as a crucial intermediate in the development of pharmaceuticals. Its derivatives have shown potential biological activities, including antimicrobial and anticancer properties.

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives synthesized from this compound exhibited significant antimicrobial activity against various bacterial strains. The structural modifications enhanced their efficacy compared to standard antibiotics .
  • Anticancer Research : Research has indicated that compounds derived from this boronic acid can inhibit specific cancer cell lines. The mechanism involves the disruption of cellular processes through targeted interactions with cancer-related proteins .

Computational Studies

Computational studies have been conducted to predict the pharmacokinetics and bioavailability of this compound derivatives. These studies utilize quantitative structure-activity relationship (QSAR) models to assess the potential efficacy and safety profiles of new compounds.

Table 2: Computational Analysis Results

PropertyValueImplication
Log P (octanol-water partition coefficient)1.96Indicates moderate lipophilicity
Solubility0.403 mg/mlSuggests good solubility in biological systems
Bioavailability Score0.55Indicates potential for oral bioavailability

Mechanism of Action

The mechanism of action of (6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In drug synthesis, it acts as a building block for creating compounds that can interact with specific enzymes or receptors, thereby exerting therapeutic effects. The molecular targets and pathways involved depend on the specific application and the structure of the synthesized compounds.

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties of Selected Boronic Acids

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid C₇H₆BBrO₄ 244.84 6-Br, 4-B(OH)₂ Cross-coupling, potential drug design
4-Carboxyphenylboronic acid C₇H₇BO₄ 165.94 4-B(OH)₂, 1-COOH Adsorption of 1,3-propanediol
Aliphatic boronic acids (e.g., Compound 2 in ) Variable Variable Aliphatic chains, amide bonds PBP1b inhibition
Combretastatin A-4 boronic acid analogs (e.g., 13c) C₂₀H₂₁BO₆ 376.19 Boronic acid, stilbene scaffold Tubulin polymerization inhibition (IC₅₀: 21–22 μM)

Reactivity and Binding Properties

Adsorption Efficiency

Compared to 4-carboxyphenylboronic acid-modified resins, which have a boronic acid loading of 1.220 mmol/g , the brominated 1,3-benzodioxole group in the target compound may reduce adsorption capacity due to steric hindrance from the bulky aromatic system .

Enzyme Inhibition

While aliphatic boronic acids (e.g., Compound 2) inhibit penicillin-binding protein 1b (PBP1b), aromatic boronic acids like the target compound are less explored in this context. Modifications to the boronic acid position (e.g., Compound 7 in ) often reduce activity, suggesting that the 4-position substitution in the target compound may optimize binding .

Anticancer Potential

Boronic acid-containing cis-stilbenes (e.g., 13c) demonstrate potent tubulin polymerization inhibition (IC₅₀: 21–22 μM) and apoptosis induction in cancer cells . The brominated 1,3-benzodioxole scaffold in the target compound shares structural similarities with combretastatin analogs but lacks direct evidence of tubulin-targeting activity. Its bromine atom may enhance cytotoxicity through DNA intercalation or halogen bonding .

Biological Activity

(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H7BrO4C_8H_7BrO_4. It features a brominated benzodioxole structure, which is known to interact with various biomolecules, making it a candidate for drug development and biochemical studies.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, similar compounds have shown interactions with enzymes and receptors, influencing various biochemical pathways. The brominated moiety may enhance the compound's reactivity and binding affinity to target proteins.

1. Antidiabetic Properties

Recent studies have highlighted the anti-diabetic potential of derivatives related to this compound. For instance, compounds derived from this structure have been screened for their ability to inhibit the enzyme α-amylase, a key player in carbohydrate metabolism. Notably, some derivatives exhibited IC50 values lower than standard anti-diabetic drugs like acarbose, indicating significant inhibitory activity .

2. Antitumor Activity

Research has demonstrated that boronic acid derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, studies involving related compounds have shown promising results in inhibiting tumor growth in vitro and in vivo. The compound's ability to interfere with cellular processes such as apoptosis and cell cycle regulation has been noted .

3. Antioxidant Activity

The antioxidant potential of this compound derivatives has also been assessed using DPPH and CUPRAC assays. These studies indicate that certain derivatives possess strong free radical scavenging abilities, which could be beneficial in preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Modifications at various positions on the benzodioxole ring can significantly influence their pharmacological properties:

CompoundSubstituentIC50 (µM)Biological Activity
6bPhenyl5.14α-Amylase Inhibition
6cBenzo5.15α-Amylase Inhibition
6hTrifluoromethylphenyl5.20Superior anti-diabetic activity compared to acarbose

These findings suggest that electron-withdrawing groups enhance the inhibitory efficacy against α-amylase by stabilizing the enzyme-inhibitor complex .

Case Study 1: Antidiabetic Screening

In a study assessing various derivatives of this compound for their anti-diabetic properties, compounds were synthesized through Suzuki cross-coupling reactions. The most potent compounds demonstrated significantly lower IC50 values compared to the standard drug acarbose, highlighting their potential as effective anti-diabetic agents .

Case Study 2: Antitumor Efficacy

Another investigation focused on the antitumor effects of boronic acid derivatives showed that certain compounds could inhibit tumor growth by targeting topoisomerases I and II. These studies revealed that some derivatives exhibited comparable or superior activity compared to established chemotherapeutic agents .

Q & A

Q. How does (6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid interact with diols, and what experimental parameters influence its binding specificity?

The compound forms reversible cyclic boronate esters with 1,2- or 1,3-cis diols via its boronic acid moiety. Binding specificity depends on pH, as the trigonal neutral form (pKa ~9) transitions to a tetrahedral anionic boronate complex (pKa ~7) in aqueous media. Adjusting pH to near-neutral conditions enhances diol binding, while acidic conditions reverse the reaction . For glycoprotein capture, use pH 8–9 for optimal ester formation and pH ≤6 for release .

Q. What methodologies are recommended for synthesizing and characterizing this boronic acid derivative?

Synthesis typically involves Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions. Characterization requires 11^{11}B NMR to confirm boronic acid integrity, alongside FT-IR for B–O bond identification. HPLC or mass spectrometry verifies purity, especially given the bromine substituent’s potential steric effects on reactivity .

Q. How can this compound be utilized in glycoproteome analysis?

Functionalize microfluidic surfaces or magnetic nanoparticles with the boronic acid to capture glycoproteins via diol interactions. Post-enrichment, release captured analytes by lowering pH (e.g., 0.1% trifluoroacetic acid) for downstream LC-MS/MS analysis. Optimize surface ligand density to avoid nonspecific binding .

Q. What are the key considerations for designing fluorescent sensors using this boronic acid?

Incorporate fluorophores (e.g., coumarin) into the aryl backbone to monitor binding-induced conformational changes. The boronic acid’s transition from trigonal to tetrahedral states upon diol binding alters electron density, causing fluorescence quenching or shifts. Validate specificity using diol-free controls and competing analytes (e.g., fructose vs. glucose) .

Advanced Research Questions

Q. How can contradictory data on bioactivity (e.g., tubulin inhibition vs. cell growth suppression) be resolved?

In studies mimicking combretastatin derivatives, discrepancies arise from off-target effects. Use isoform-specific tubulin assays (e.g., αβIII-tubulin ELISA) and apoptosis markers (e.g., caspase-3 activation) to distinguish direct tubulin inhibition from secondary pathways. Compare IC50_{50} values across cell lines with varying tubulin expression profiles .

Q. What strategies optimize the compound’s use in pH-responsive drug delivery systems?

Design hydrogels cross-linked via boronate-diol esters. The self-healing property of dynamic bonds allows controlled drug release under physiological pH (7.4) while stabilizing the matrix in acidic tumor microenvironments (pH 6.5–6.8). Monitor hydrolysis kinetics using rheology and fluorescence recovery after photobleaching (FRAP) .

Q. How does steric hindrance from the bromo-substituent impact binding kinetics with bulky diols (e.g., polysaccharides)?

The 6-bromo group on the benzodioxole ring may reduce binding efficiency with sterically hindered diols. Use computational docking (e.g., AutoDock Vina) to model diol access to the boron center. Experimentally, compare association constants (KaK_a) with model diols (e.g., sorbitol vs. mannitol) via isothermal titration calorimetry (ITC) .

Q. What experimental designs address selectivity challenges in complex biological matrices (e.g., serum)?

Pre-treat samples with size-exclusion chromatography to remove high-molecular-weight interferents. For in vivo imaging, conjugate the boronic acid with targeting moieties (e.g., folate) to enhance tumor specificity. Validate using knockout cell models lacking target diol-containing receptors .

Q. Tables for Key Data

Property Value/Observation Reference
pKa of boronic acid~9 (neutral trigonal), ~7 (tetrahedral)
Optimal pH for diol binding7.5–9.0
IC50_{50} (tubulin)21–22 μM (compounds 13c/d)
Glucose detection range9–900 μM (fluorescence quenching)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid
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(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.